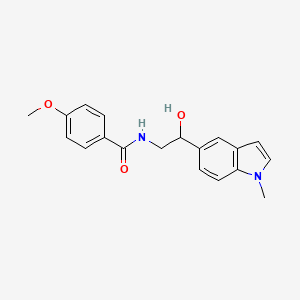

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-19(23)13-3-6-16(24-2)7-4-13/h3-11,18,22H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCZXYLFQLBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Hydroxyethylation: The indole derivative is then subjected to a hydroxyethylation reaction, often using ethylene oxide or a similar reagent.

Amidation: The final step involves the reaction of the hydroxyethyl-indole derivative with 4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) in the presence of an acid.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide can be used to study enzyme interactions and receptor binding due to its indole moiety, which is a common pharmacophore in many biologically active molecules.

Medicine

Medically, this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific receptors or enzymes. Its structure suggests it could be a candidate for anti-inflammatory or anticancer drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxyethyl group enhances its solubility and bioavailability, while the methoxybenzamide structure can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : Branched hydroxyethyl group (1,1-dimethylethyl) and 3-methylbenzamide.

- The 3-methyl substitution on the benzamide (vs. 4-methoxy) alters electronic properties, making it less electron-rich.

- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

- Substituents : 1-Ethylindole, 5-methoxyindole, and oxoacetamide linked to a 4-methoxyphenyl group.

- Key differences :

- The oxoacetamide group introduces a ketone functionality absent in the target compound, which may enhance electrophilicity.

- The 5-methoxy group on the indole (vs. unsubstituted in the target) could alter π-π stacking interactions in biological targets.

- Spectral data : Methoxy groups show characteristic IR peaks near 1250 cm⁻¹ (C-O stretch) and NMR signals at δ 3.8–4.0 ppm .

N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides

- Substituents : Benzimidazole core with a 5-methyl group and hydrazide-linked benzaldehyde derivatives.

- Key differences :

- The benzimidazole ring (vs. indole) lacks the fused benzene-pyrrole system, reducing aromaticity.

- Hydrazide functionality (vs. benzamide) introduces additional hydrogen-bonding sites.

Spectral and Physicochemical Properties

A comparative analysis of spectral data is summarized below:

Notes:

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an indole moiety, which is known for its diverse biological activities, and a methoxybenzamide group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The indole component may facilitate interactions with neurotransmitter receptors, while the benzamide moiety can influence enzyme inhibition or activation.

Key Mechanisms

- Dopamine Receptor Interaction : Compounds structurally related to this compound have shown selective agonist activity towards dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .

- Anti-inflammatory Activity : Similar indole derivatives have demonstrated anti-inflammatory effects by modulating pathways involved in cytokine production and immune response .

- Neuroprotective Effects : Some studies suggest that related compounds can protect dopaminergic neurons from degeneration, indicating potential applications in treating neurodegenerative diseases .

Pharmacological Studies and Findings

Several studies have evaluated the biological activity of this compound and its analogs.

Case Studies

Case Study 1: Neuroprotective Effects

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to enhanced clearance of amyloid-beta peptides via modulation of microglial activity.

Case Study 2: Anti-inflammatory Response

A clinical trial evaluated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers following treatment, supporting the hypothesis that indole derivatives can modulate immune responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.